4-(decyloxy)-N'-[(E)-(5-iodofuran-2-yl)methylidene]benzohydrazide
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Overview
Description
4-(Decyloxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]benzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a benzohydrazide core with a decyloxy group and an iodofuran moiety, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(decyloxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]benzohydrazide typically involves multiple steps:
Formation of 4-(decyloxy)benzohydrazide: This intermediate can be synthesized by reacting 4-hydroxybenzoic acid with decanol in the presence of a dehydrating agent like thionyl chloride, followed by hydrazine hydrate to form the hydrazide.
Introduction of the iodofuran moiety: The iodofuran group can be introduced by reacting 5-iodofurfural with the 4-(decyloxy)benzohydrazide under acidic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(Decyloxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodofuran moiety allows for nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
4-(Decyloxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 4-(decyloxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The iodofuran moiety can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The benzohydrazide core can form hydrogen bonds with biological molecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
4-(Decyloxy)benzohydrazide: Lacks the iodofuran moiety, making it less reactive in certain substitution reactions.
4-Decyloxybenzoic acid: Similar structure but lacks the hydrazide and iodofuran groups, limiting its applications.
Uniqueness
4-(Decyloxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]benzohydrazide is unique due to its combination of a decyloxy group, a benzohydrazide core, and an iodofuran moiety. This unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C22H29IN2O3 |
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Molecular Weight |
496.4 g/mol |
IUPAC Name |
4-decoxy-N-[(E)-(5-iodofuran-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H29IN2O3/c1-2-3-4-5-6-7-8-9-16-27-19-12-10-18(11-13-19)22(26)25-24-17-20-14-15-21(23)28-20/h10-15,17H,2-9,16H2,1H3,(H,25,26)/b24-17+ |
InChI Key |
LJEDZSMYNWLHNC-JJIBRWJFSA-N |
Isomeric SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)I |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)I |
Origin of Product |
United States |
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